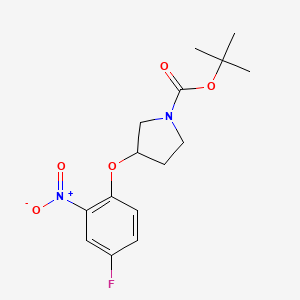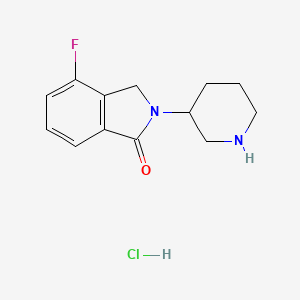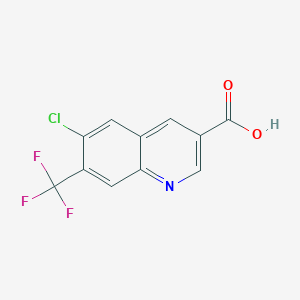
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid is a fluorinated quinoline derivative. The presence of both chloro and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications. This compound is known for its potential use in medicinal chemistry, particularly in the development of antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-chloro-3-nitrobenzoic acid with trifluoromethyl aniline under acidic conditions, followed by cyclization to form the quinoline ring . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, depending on the reagents used.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while cross-coupling reactions can produce various biaryl compounds .
Scientific Research Applications
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial agents due to its ability to inhibit bacterial growth.
Biological Research: The compound is used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor antagonists.
Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and materials for electronic devices.
Mechanism of Action
The mechanism of action of 6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits bacterial enzymes, disrupting essential metabolic pathways and leading to bacterial cell death . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-trifluoromethylquinoline: Similar in structure but lacks the carboxylic acid group.
6-Trifluoromethyl-5,7,8-trifluoroquinoline: Contains additional fluorine atoms, which may alter its chemical properties and biological activity.
Uniqueness
6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. The carboxylic acid group also provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H5ClF3NO2 |
|---|---|
Molecular Weight |
275.61 g/mol |
IUPAC Name |
6-chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H5ClF3NO2/c12-8-2-5-1-6(10(17)18)4-16-9(5)3-7(8)11(13,14)15/h1-4H,(H,17,18) |
InChI Key |
CPNGVOAPCHRNTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC=C1C(=O)O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


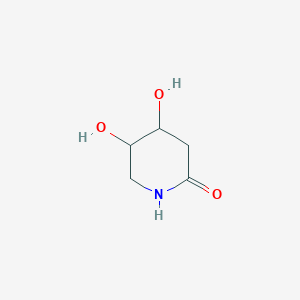
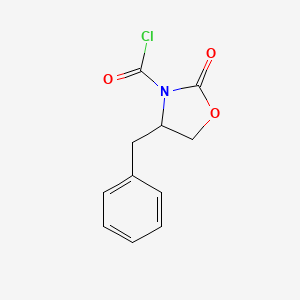

![N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide](/img/structure/B14797283.png)
![(1S,3R)-3-Amino-N-(5-chloro-4-(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl)cyclohexane-1-carboxamide](/img/structure/B14797291.png)
![4-[(10S,13R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14797295.png)
![2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14797319.png)

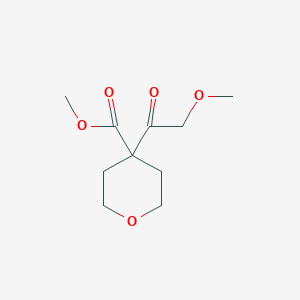
![[(1S,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate](/img/structure/B14797338.png)
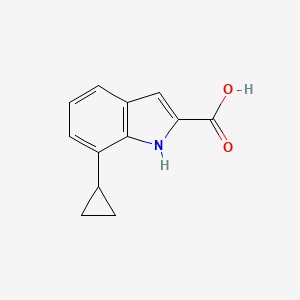
![Acetic acid, 2-cyano-2-(6-oxaspiro[4.5]dec-9-ylidene)-, methyl ester](/img/structure/B14797344.png)
